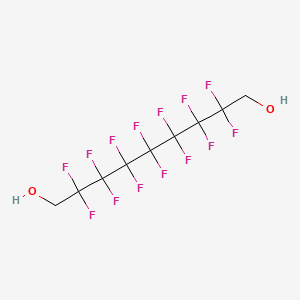

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F14O2/c10-3(11,1-24)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2-25/h24-25H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQULMKMNFZLURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379916 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203303-01-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203303-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol CAS number 203303-01-9

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (CAS: 203303-01-9) for Research and Drug Development Professionals

Section 1: Core Molecular Profile and Physicochemical Properties

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a specialized, highly fluorinated linear diol. Its structure is characterized by a seven-carbon perfluorinated chain capped at each end by a methylene group and a primary alcohol. This unique arrangement imparts a combination of hydrophobicity from the fluorinated core and hydrophilicity from the terminal hydroxyl groups, making it a molecule of significant interest for advanced material synthesis and biomedical applications.

The high degree of fluorination dramatically influences its physical and chemical properties, distinguishing it from its non-fluorinated hydrocarbon analog, 1,9-nonanediol.[1][2] Fluorinated alcohols, in general, exhibit distinct characteristics such as high polarity, strong hydrogen-bonding capabilities, and unique solvency effects, often serving as excellent solvents for complex molecules like peptides and proteins.[3][4][5]

Caption: Chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 203303-01-9 | [6][7][8] |

| Molecular Formula | C₉H₆F₁₄O₂ | [6][8][9] |

| Molecular Weight | 412.12 g/mol | [6] |

| Synonym(s) | 1H,1H,9H,9H-Perfluorononane-1,9-diol | [6][7] |

| Physical Form | Solid | [10] |

| Melting Point | 108-112 °C | |

Section 2: The Strategic Imperative of Fluorination in Drug Design and Advanced Materials

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[11] The unique properties of the fluorine atom—its small size, high electronegativity, and low polarizability—can be leveraged to fine-tune the characteristics of a lead compound or polymer backbone.[12][13] Judicious placement of fluorine can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[14]

In drug development, fluorination is a key strategy to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[12] The powerful electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which is critical for controlling a drug's ionization state, solubility, and ability to interact with biological receptors.[12][14] These combined effects, often termed "the fluorine effect," are instrumental in optimizing drug potency and pharmacokinetic profiles.

Caption: The strategic benefits of incorporating fluorine into bioactive molecules.

Section 3: Synthesis Strategies for Fluorinated α,ω-Diols

One robust and demonstrated pathway involves the direct fluorination of hydrocarbon acid derivatives to produce perfluorinated diacids, which are then reduced to the corresponding diols.[17] This approach offers a potentially high-yield route to α,ω-diols that may be otherwise difficult to synthesize.

Conceptual Experimental Protocol: Reduction of a Perfluorinated Diacid

This protocol describes a generalized, self-validating workflow for the synthesis of a fluorinated diol, based on established chemical principles.[17]

-

Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the perfluorinated dicarboxylic acid precursor. An appropriate anhydrous solvent (e.g., tetrahydrofuran) is added to dissolve the starting material.

-

Reductant Preparation: In a separate flask, a solution of a reducing agent, such as sodium borohydride (NaBH₄), is prepared in a suitable solvent. The choice of reductant is critical; NaBH₄ is effective for reducing carboxylic acids to alcohols.

-

Controlled Addition: The reducing agent solution is added dropwise to the stirred solution of the fluorinated diacid at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction. The causality here is to prevent runaway reactions and side-product formation.

-

Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed. This step ensures the reaction proceeds to completion.

-

Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize excess reducing agent.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate) to recover all of the product.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure fluorinated diol.

Caption: Conceptual workflow for the synthesis of a fluorinated α,ω-diol.

Section 4: Potential Applications in Research and Development

The bifunctional nature of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol makes it a highly valuable building block for creating molecules with precisely engineered properties.

Monomer for High-Performance Fluoropolymers

The two terminal hydroxyl groups allow this diol to act as a monomer in step-growth polymerization reactions. It can be reacted with diacids or diisocyanates to produce fluorinated polyesters and polyurethanes, respectively.[1][16][18] Polymers incorporating such a highly fluorinated segment are expected to exhibit:

-

Enhanced Thermal Stability: The strength of the C-F bond contributes to superior resistance to thermal degradation.

-

Chemical Inertness: The perfluorinated chain provides a shield against aggressive chemical media.[15]

-

Hydrophobicity and Lipophobicity: The low surface energy of fluorinated chains leads to materials with excellent repellent properties.

-

UV Resistance: Fluoropolymers are known for their exceptional stability against UV radiation and aging.[15]

Building Block in Drug Discovery and Delivery

In the pharmaceutical sciences, this diol serves as a unique scaffold. Its rigid, fluorinated core can be used to control the conformation of larger molecules, while the terminal hydroxyls provide points for further chemical modification.

A particularly promising area is in the development of advanced drug delivery systems (DDS).[19] Perfluoroalkyl-containing molecules are being explored for their ability to improve the stability and delivery efficiency of next-generation drugs like peptides and nucleic acids.[19] The subject diol could be used to synthesize novel, fluorinated lipid-like molecules for the formulation of lipid nanoparticles (LNPs), which are essential for protecting and delivering sensitive therapeutics like mRNA.[19] The fluorinated tails of these lipids can enhance the stability of the LNP structure.

Sources

- 1. 1,9-Nonanediol [intersurfchem.net]

- 2. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. 203303-01-9 Cas No. | 1H,1H,9H,9H-Perfluorononane-1,9-diol | Apollo [store.apolloscientific.co.uk]

- 8. 203303-01-9|2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol| Ambeed [ambeed.com]

- 9. 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol | C9H6F14O2 | CID 2776243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol 97 754-96-1 [sigmaaldrich.com]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of fluorinated polyurethanes. | Semantic Scholar [semanticscholar.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. tandfonline.com [tandfonline.com]

- 19. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol, a unique fluorinated diol with significant potential in advanced material science and drug discovery. We will delve into its physicochemical properties, propose a conceptual synthetic route, and explore its potential applications, particularly for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Diols

Fluorinated alcohols and diols are a compelling class of organic compounds, distinguished by their unique properties imparted by the presence of fluorine atoms. These properties, including high polarity, thermal stability, chemical inertness, and strong hydrogen bonding capabilities, set them apart from their non-fluorinated counterparts.[1][2] In the realm of medicinal chemistry, the strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5]

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (TDFND) is a linear aliphatic diol featuring a central, heavily fluorinated carbon chain flanked by two hydroxyl groups. This structure suggests a molecule with a unique combination of hydrophilicity (from the hydroxyl end-groups) and both hydrophobicity and lipophobicity (from the fluorinated core). This amphipathic nature makes TDFND a promising candidate for various specialized applications, including as a building block for novel polymers, a component in advanced drug delivery systems, and a tool for creating new chemical entities in drug discovery programs.

Physicochemical Properties of TDFND

Detailed experimental data for TDFND is not extensively available in the public domain. However, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₉H₆F₁₄O₂ | [6] |

| Molecular Weight | 428.12 g/mol | Calculated from the molecular formula. |

| CAS Number | 203303-01-9 | |

| Appearance | Expected to be a white to off-white solid at room temperature. | Based on the properties of similar long-chain diols like 1,9-nonanediol.[7][8] |

| Melting Point | Expected to be higher than its non-fluorinated analog, 1,9-nonanediol (46.4 °C), due to increased intermolecular forces from the fluorinated chain. | Inferred from the general properties of fluorinated alcohols which often have high melting points.[2] |

| Boiling Point | Significantly higher than its non-fluorinated analog, likely with decomposition at atmospheric pressure. | Inferred from the high molecular weight and strong intermolecular interactions. |

| Solubility | Likely sparingly soluble in water but soluble in polar organic solvents such as ethanol, acetone, and fluorinated solvents. | The hydroxyl groups will contribute to some water solubility, while the long fluorinated chain will dominate, favoring solubility in organic and fluorinated solvents.[7] |

| Density | Expected to be significantly higher than water, likely in the range of 1.5 - 1.7 g/cm³. | Perfluorinated compounds are generally much denser than their hydrocarbon counterparts. |

| pKa | The hydroxyl protons are expected to be more acidic than in non-fluorinated diols due to the strong electron-withdrawing effect of the adjacent fluorinated chain. | This is a well-documented effect of fluorination on neighboring acidic protons.[9] |

Conceptual Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve the radical addition of a perfluorinated alkyl iodide to an unsaturated diol precursor, followed by reduction.

Step 1: Synthesis of a Suitable Unsaturated Diol A starting material such as 1,8-nonadiene-5-ol could be a potential precursor. This would require protection of the hydroxyl group, followed by hydroboration-oxidation of one of the double bonds to introduce a second hydroxyl group at the terminus.

Step 2: Radical Addition of Perfluorohexyl Iodide The protected diene could then undergo a radical addition reaction with perfluorohexyl iodide in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This would introduce the C6F13 chain.

Step 3: Reduction and Deprotection The resulting iodinated intermediate would then be subjected to a reduction reaction to remove the iodine and saturate the carbon chain. Finally, deprotection of the hydroxyl groups would yield the target molecule, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol.

Experimental Workflow: Synthesis and Purification

Caption: A conceptual workflow for the synthesis and purification of TDFND.

Characterization Methods

To confirm the identity and purity of the synthesized TDFND, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the methylene protons adjacent to the hydroxyl groups and the other non-fluorinated methylene protons.

-

¹⁹F NMR is crucial for characterizing the fluorinated carbon chain, with distinct signals expected for the different CF₂ groups.

-

¹³C NMR would provide information on all the carbon atoms in the molecule, with the fluorinated carbons showing characteristic splitting patterns due to C-F coupling.[9]

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Development and Research

The unique structural features of TDFND make it a molecule of interest for drug development and life sciences research.

Drug Delivery Systems

Perfluoroalkyl-containing molecules are being explored for their use in drug delivery systems (DDS).[10] Their unique properties, such as hydrophobicity, lipophobicity, and biological inertness, can be leveraged to create stable and efficient delivery vehicles for various therapeutic agents, including nucleic acid-based drugs.[10] TDFND could serve as a monomer for the synthesis of novel fluorinated polymers or as a component in lipid nanoparticles (LNPs) to enhance their stability and delivery efficiency.

Novel Chemical Entities

The introduction of fluorine into drug candidates is a widely used strategy to improve their pharmacological properties.[3] TDFND can be used as a unique building block to synthesize novel chemical entities with tailored properties. The long, rigid, and lipophobic fluorinated segment can be used to control the conformation of a molecule, while the terminal hydroxyl groups provide points for further chemical modification.

Caption: Potential applications of TDFND in drug development.

PET Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a critical tool in both preclinical and clinical research.[11][5] TDFND could serve as a precursor for the synthesis of ¹⁸F-labeled imaging agents. The introduction of an ¹⁸F atom would allow for the non-invasive in vivo tracking of molecules containing this diol, providing valuable information on their distribution, metabolism, and target engagement.

Safety and Handling

While specific toxicity data for TDFND is not available, it is prudent to handle it with the care afforded to all novel, fluorinated research chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a fascinating molecule with a unique combination of properties stemming from its highly fluorinated core and terminal hydroxyl groups. While further research is needed to fully characterize this compound and validate its applications, its potential as a building block for advanced materials, a component of sophisticated drug delivery systems, and a tool in the synthesis of novel therapeutic and diagnostic agents is undeniable. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this and similar fluorinated diols in their work.

References

-

G. K. S. Prakash, et al. (2018). α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. Chemistry.[9]

-

Alfa Chemistry. (n.d.). Fluorinated Alcohols.[2]

-

Wikipedia. (n.d.). Fluoroalcohol.[15]

-

Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. (n.d.).[16]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Alcohols in Modern Chemistry.[1]

-

Fisher Scientific. (2025). Safety Data Sheet - 1,9-Nonanediol.[12]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol.[6]

-

BASF. (2025). Safety Data Sheet - Tetrahydrogeraniol.[14]

-

TCI Chemicals. (2025). Safety Data Sheet - Calcifediol Monohydrate.[13]

-

Evonik. (2024). Safety Data Sheet - SURFYNOL® DF-110 BC.[17]

-

Journal of Advanced Pharmacy and Research. (2023). Fluorine in drug discovery: Role, design and case studies.[3]

-

Sigma-Aldrich. (2024). Safety Data Sheet - 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol.

-

Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol.

-

B. Améduri (Ed.). (2022). Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. Royal Society of Chemistry.[10]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.[4]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry.[11]

-

Journal of Biomolecular Structure and Dynamics. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.[5]

-

NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[18]

-

Wikipedia. (n.d.). 1,9-Nonanediol.[7]

-

BOC Sciences. (n.d.). 1,9-Nonanediol.[8]

-

US EPA. (n.d.). 1,2-Nonanediol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- - Substance Details.[19]

-

NIH National Center for Biotechnology Information. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs.[20]

-

NIH National Center for Biotechnology Information. (2021). Total synthesis of biselide A.[21]

-

PrepChem.com. (n.d.). Synthesis of 1,9-nonanediol.[22]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol | C9H6F14O2 | CID 2776243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

- 8. 1,9-Nonanediol [intersurfchem.net]

- 9. α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. download.basf.com [download.basf.com]

- 15. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 17. msds.evonik.com [msds.evonik.com]

- 18. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 20. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Total synthesis of biselide A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a highly fluorinated diol with the linear formula HOCH₂(CF₂)₇CH₂OH.[1] Its unique structure, featuring a perfluorinated carbon chain flanked by two hydroxyl-terminated methylene groups, imparts distinct chemical and physical properties. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering insights for researchers in materials science, medicinal chemistry, and drug development. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this diol is expected to be relatively simple, characterized by two main resonances corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

Methylene Protons (-CH₂-) : The protons of the two methylene groups are chemically equivalent. They are adjacent to a highly electron-withdrawing perfluorinated chain, which will cause a significant downfield shift. This resonance is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms on the neighboring -CF₂- group.

-

Hydroxyl Protons (-OH) : The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak may appear as a broad singlet or a triplet if it couples with the adjacent methylene protons.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂- | 3.5 - 4.5 | Triplet (t) |

| -OH | Variable (typically 1-5) | Broad Singlet (br s) or Triplet (t) |

Experimental Protocol for ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition : Acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is expected, which will result in splitting of the carbon signals.

-

Methylene Carbons (-CH₂-) : The two equivalent methylene carbons will be shifted downfield due to the attachment of the electronegative oxygen atom and the proximity to the perfluorinated chain. This signal will likely appear as a triplet due to coupling with the adjacent -CF₂- group.

-

Fluorinated Carbons (-CF₂-) : The seven perfluorinated carbons are not all chemically equivalent. The carbons closer to the ends of the chain will have different chemical shifts than those in the middle. These signals will be significantly downfield and will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂- | 55 - 65 | Triplet (t) |

| -(CF₂)₇- | 105 - 125 | Complex Multiplets |

Experimental Protocol for ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrument Setup : Configure the spectrometer for ¹³C detection.

-

Data Acquisition : A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum by removing C-H coupling. However, C-F coupling will remain. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: ¹³C NMR Experimental Workflow.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique and provides detailed information about the fluorine environments in the molecule.[2][3] The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃.[4]

-

Fluorine Atoms (-CF₂-) : The fluorine atoms in the seven -CF₂- groups will give rise to multiple signals. The -CF₂- group adjacent to the -CH₂OH group will be in a different chemical environment than the other -CF₂- groups and will have a distinct chemical shift. The remaining -CF₂- groups will also have slightly different chemical shifts depending on their position in the chain. Complex F-F coupling will be observed between adjacent and geminal fluorine atoms.

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm, relative to CFCl₃) |

| -CH₂CF₂ - | -110 to -120 |

| -(CF₂)₅- | -120 to -130 |

| -CF₂CF₂ CH₂- | -110 to -120 |

Experimental Protocol for ¹⁹F NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrument Setup : Tune the spectrometer to the ¹⁹F frequency.

-

Data Acquisition : Acquire the spectrum. Proton decoupling can be used to simplify the spectrum by removing H-F coupling.

Caption: IR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is 412.12 g/mol . [1] Expected Mass Spectral Data

-

Molecular Ion ([M]⁺ or [M+H]⁺) : Depending on the ionization technique, a peak corresponding to the molecular ion or a protonated molecule should be observed. For this molecule, the monoisotopic mass is 412.01443 Da. [5]* Fragmentation Patterns : Common fragmentation pathways for fluorinated alcohols include the loss of water ([M-H₂O]⁺) and cleavage of C-C bonds within the fluorinated chain, leading to a series of fragments separated by 50 amu (CF₂). Cleavage of the C-C bond between the methylene group and the perfluorinated chain is also likely.

Predicted Mass Spectrometry Adducts and Fragments

| Ion | m/z |

| [M+H]⁺ | 413.02171 |

| [M+Na]⁺ | 435.00365 |

| [M-H]⁻ | 411.00715 |

| [M+NH₄]⁺ | 430.04825 |

| [M+H-H₂O]⁺ | 395.01169 |

Table data based on predicted values. [5] Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Caption: Mass Spectrometry Workflow.

Conclusion

The spectroscopic characterization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol through a combination of NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The highly symmetric and fluorinated nature of this diol results in distinct and informative spectroscopic signatures. This guide serves as a valuable resource for researchers working with this and similar fluorinated compounds, enabling them to confidently identify and characterize these unique molecules.

References

- Wiley-VCH. (2008). Supporting Information.

- University of Ottawa. (n.d.). 19Fluorine NMR.

- ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-1,9-nonanediol.

- NFDI4Chem. (n.d.). 19F nuclear magnetic resonance spectroscopy (19F NMR).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol.

- Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.

- ChemInfoGraphic. (2020). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds.

- PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol.

- NFDI4Chem. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR).

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol.

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol.

- PubChem. (n.d.). 1,9-Nonanediol.

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol.

- PubChem. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundecan-1-ol.

- Wikipedia. (n.d.). 1,9-Nonanediol.

- Evans, D. A., & Gage, J. R. (1992). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Organic Letters, 2(1), 41-44.

- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1849-1875.

- Fisher Scientific. (n.d.). 1H,1H,9H,9H-Perfluoro-1,9-nonanediol, tech. 90%.

- Baumann, W. J., Seufert, J., Hayes, H. W., & Holman, R. T. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709.

- Martínez-Ahumada, E., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. Crystals, 12(4), 548.

- Britton, R., et al. (2021). Total synthesis of biselide A. Chemical Science, 12(10), 3565–3571.

- NICODOM. (2012). IS NIR Spectra.

- NIST. (n.d.). 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-.

- PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane.

- NIST. (n.d.). Nonane.

- MedChemExpress. (n.d.). Certificate of Analysis: Nonane-1,9-diol.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- NIST. (n.d.). 1,9-Nonanediol.

- Kelly, P. F., et al. (2022). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Molecules, 27(19), 6296.

- Sigma-Aldrich. (n.d.). 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate.

Sources

- 1. 1H,1H,9H,9H-Perfluoro-1,9-nonanediol, tech. 90% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. PubChemLite - 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-1,9-nonanediol (C9H6F14O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to ¹H and ¹⁹F NMR Analysis of Fluorinated Diols for Drug Discovery Professionals

Foreword: The Strategic Advantage of Fluorine in Modern Drug Development

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Fluorinated diols, in particular, represent a versatile class of building blocks and intermediates in the synthesis of complex pharmaceutical agents. Their structural elucidation and conformational analysis are paramount to understanding their behavior and optimizing their therapeutic potential. This guide provides a comprehensive exploration of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on ¹H and ¹⁹F nuclei, as the primary analytical techniques for the in-depth characterization of these crucial molecules.

Section 1: The Unparalleled Synergy of ¹H and ¹⁹F NMR

Nuclear Magnetic Resonance spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insights into molecular structure. For fluorinated compounds, the combination of proton (¹H) and fluorine-19 (¹⁹F) NMR provides a particularly powerful analytical synergy.

The Inherent Advantages of the ¹⁹F Nucleus

The ¹⁹F nucleus possesses several properties that make it exceptionally well-suited for NMR analysis:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, ensuring high signal intensity without the need for isotopic enrichment.

-

High Gyromagnetic Ratio: With a gyromagnetic ratio close to that of ¹H (approximately 83% of the sensitivity), ¹⁹F is an inherently sensitive nucleus, allowing for rapid data acquisition.[3]

-

Spin ½ Nucleus: As a spin ½ nucleus, ¹⁹F gives rise to sharp, well-resolved NMR signals, simplifying spectral interpretation.

-

Vast Chemical Shift Range: The chemical shift dispersion of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm. This wide range minimizes signal overlap, even in complex molecules, making spectral analysis more straightforward.[4]

The Power of Correlation: Why Both Nuclei are Essential

While ¹⁹F NMR offers a clear window into the electronic environment of the fluorine atoms, ¹H NMR provides crucial information about the organic scaffold of the molecule. The true analytical power lies in the ability to correlate these two nuclei through scalar (J) couplings. These through-bond interactions allow for the unambiguous assignment of both ¹H and ¹⁹F signals and the confident elucidation of the complete molecular structure.

Section 2: Foundational Principles of Spectral Interpretation

A thorough understanding of chemical shifts and coupling constants is fundamental to the accurate interpretation of ¹H and ¹⁹F NMR spectra of fluorinated diols.

Deciphering Chemical Shifts: A Window into the Electronic Environment

The chemical shift (δ) of a nucleus is a direct reflection of its local electronic environment. In fluorinated diols, the electronegativity of both the fluorine and hydroxyl groups plays a significant role in determining the chemical shifts of nearby protons and the fluorine atoms themselves.

¹H Chemical Shifts:

-

Protons on Fluorine-Bearing Carbons (H-C-F): These protons are significantly deshielded by the adjacent fluorine atom and typically resonate at higher chemical shifts (downfield) compared to their non-fluorinated counterparts.

-

Protons on Hydroxyl-Bearing Carbons (H-C-OH): The electronegative oxygen atom also deshields adjacent protons, shifting them downfield.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

¹⁹F Chemical Shifts:

The chemical shift of ¹⁹F is highly sensitive to its environment. While a comprehensive database is invaluable, some general trends can be observed. For instance, in fluorinated alkanes, the chemical shift becomes more negative (upfield) as the number of fluorine atoms on the same carbon increases. The presence of nearby electron-withdrawing groups, such as hydroxyls, will also influence the ¹⁹F chemical shift.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Groups.

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -60 to -80 |

| -CF₂- | -90 to -130 |

| >CHF | -140 to -180 |

| Ar-F | -100 to -140 |

Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.[3][5]

Unraveling Connectivity Through Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and provides invaluable information about the connectivity of atoms within a molecule. In fluorinated diols, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹⁹F-¹⁹F) couplings are observed.

-

¹H-¹H Coupling (ⁿJHH): Provides information about the number of adjacent protons, following the familiar n+1 rule for first-order spectra.

-

¹H-¹⁹F Coupling (ⁿJHF): This is a key parameter for structure elucidation. Geminal (²JHF) and vicinal (³JHF) couplings are particularly informative. The magnitude of ³JHF is dependent on the dihedral angle between the H and F atoms, a relationship described by the Karplus equation, which is crucial for conformational analysis.[6]

-

¹⁹F-¹⁹F Coupling (ⁿJFF): In molecules with multiple fluorine atoms, ¹⁹F-¹⁹F couplings can be observed over several bonds and are often large, aiding in the assignment of fluorine signals.[4]

Table 2: Typical ¹H-¹⁹F Coupling Constants.

| Coupling Type | Number of Bonds | Typical Range (Hz) |

| Geminal (²JHF) | 2 | 40 - 80 |

| Vicinal (³JHF) | 3 | 0 - 40 |

| Long-range (⁴JHF, ⁵JHF) | 4, 5 | 0 - 10 |

Note: These values are illustrative and can vary significantly with molecular geometry.

Section 3: A Practical Guide to Experimental Design and Data Acquisition

The quality of NMR data is directly dependent on careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: The Foundation of a Good Spectrum

A well-defined protocol for sample preparation is critical for obtaining high-quality, reproducible NMR data.

Experimental Protocol: Sample Preparation for ¹H and ¹⁹F NMR

-

Analyte Purity: Ensure the fluorinated diol sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for hydroxyl protons.

-

Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL. For ¹⁹F NMR, lower concentrations can often be used due to the high sensitivity of the nucleus.

-

Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard containing both ¹H and ¹⁹F signals that do not overlap with the analyte signals.

-

Filtration: Filter the final solution into a clean, dry NMR tube using a syringe filter to remove any particulate matter that could degrade spectral quality.

Optimizing Acquisition Parameters: The Key to High-Quality Data

The selection of appropriate acquisition parameters is crucial for obtaining spectra with good signal-to-noise and resolution.

For ¹H NMR:

-

Spectral Width: Set a spectral width that encompasses all proton signals, typically 0-12 ppm.

-

Number of Scans: The number of scans will depend on the sample concentration. For dilute samples, more scans will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A sufficient relaxation delay (typically 1-5 seconds) is necessary for accurate integration, especially in quantitative studies.

For ¹⁹F NMR:

-

Spectral Width: Due to the large chemical shift range, a wider spectral width (e.g., -50 to -250 ppm) is often required.[4]

-

Proton Decoupling: To simplify the ¹⁹F spectrum and improve signal-to-noise, proton decoupling is commonly employed. This removes the splitting caused by ¹H-¹⁹F couplings, resulting in singlets for each unique fluorine environment. However, acquiring a proton-coupled ¹⁹F spectrum is essential for identifying these couplings.

-

Number of Scans: Fewer scans are generally needed for ¹⁹F NMR compared to ¹H NMR due to the higher sensitivity of the ¹⁹F nucleus.

Section 4: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR provides a wealth of information, complex molecules often require the use of two-dimensional (2D) NMR techniques to resolve overlapping signals and definitively establish atomic connectivity.

The 2D NMR Toolkit for Fluorinated Diols

A suite of 2D NMR experiments is available to comprehensively characterize fluorinated diols.

Workflow for 2D NMR Analysis of a Fluorinated Diol

Sources

- 1. magritek.com [magritek.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol in Common Organic Solvents

Abstract

Introduction: The Dichotomous Nature of a Fluorinated Diol

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a fascinating molecule characterized by a long, linear perfluorinated carbon chain capped at both ends by hydrophilic hydroxyl groups. This bifunctional nature—a highly fluorinated, oleophobic/lipophobic core combined with polar, hydrogen-bonding termini—results in unique and often counterintuitive solubility behavior.

The perfluorinated segment renders the molecule immiscible with many common organic solvents, a property exploited in "fluorous" chemistry for catalyst and product separation.[1][2] Conversely, the terminal hydroxyl groups can engage in hydrogen bonding, suggesting potential solubility in polar, protic solvents. This guide aims to demystify the solubility of this and similar compounds by providing a robust theoretical and practical framework for its investigation.

Theoretical Underpinnings of Fluorinated Compound Solubility

The adage "like dissolves like" provides a foundational but incomplete picture when considering fluorinated molecules. Fluorocarbons are exceptionally non-polar and are simultaneously hydrophobic and lipophobic.[3] This means they tend not to mix with water or with common hydrocarbon-based organic solvents.

The solubility of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol in a given organic solvent is governed by a delicate balance of intermolecular forces:

-

Van der Waals Forces: The highly fluorinated chain primarily interacts through weak van der Waals forces. The high electronegativity of fluorine atoms leads to a non-polarizable electron sheath, resulting in weak interactions with hydrocarbon-based solvents.

-

Hydrogen Bonding: The terminal -CH2OH groups are capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: Polar aprotic solvents can interact with the dipole moment of the C-O and O-H bonds.

A key consideration is the energetic cost of creating a cavity in the solvent to accommodate the solute molecule versus the energy gained from solute-solvent interactions. For many organic solvents, the energy required to disrupt the solvent-solvent interactions and accommodate the large, non-interacting fluorinated chain is not sufficiently compensated by the interactions with the terminal hydroxyl groups.

Experimental Determination of Solubility: A Validated Approach

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached.[5] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed to produce accurate and reproducible solubility data.

Materials and Equipment:

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (solid)

-

High-purity organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm PTFE or similar, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, LC-MS/MS)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[5] A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

Causality Behind Experimental Choices:

-

Using an excess of solid: This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[4]

-

Prolonged agitation: This overcomes kinetic barriers to dissolution and ensures that the system reaches a true thermodynamic equilibrium.[8]

-

Temperature control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Filtration: This step is essential to remove any undissolved solid particles that would otherwise lead to an erroneously high measured concentration.[9]

Recommended Analytical Techniques

Given the structure of the target compound, the following analytical techniques are recommended for quantification:

-

Gas Chromatography (GC): Fluorinated compounds can often be analyzed by GC.[7] Derivatization of the hydroxyl groups to make the compound more volatile may be necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can be used for a wide range of compounds and is less dependent on volatility.[10]

Solubility Profile of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

As previously stated, specific solubility data for this compound is not widely published. The following table provides a list of common organic solvents with their relevant properties. Researchers can use this table to select solvents for experimental determination and to record their findings.

| Solvent | CAS Number | Polarity Index | Solvent Type | Expected Solubility |

| Non-Polar Solvents | ||||

| Hexane | 110-54-3 | 0.1 | Aliphatic Hydrocarbon | Very Low |

| Toluene | 108-88-3 | 2.4 | Aromatic Hydrocarbon | Very Low |

| Polar Aprotic Solvents | ||||

| Acetone | 67-64-1 | 5.1 | Ketone | Low to Moderate |

| Acetonitrile | 75-05-8 | 5.8 | Nitrile | Low to Moderate |

| Tetrahydrofuran (THF) | 109-99-9 | 4.0 | Ether | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 7.2 | Sulfoxide | Moderate to High |

| Polar Protic Solvents | ||||

| Methanol | 67-56-1 | 5.1 | Alcohol | Moderate to High |

| Ethanol | 64-17-5 | 4.3 | Alcohol | Moderate to High |

| Isopropanol | 67-63-0 | 3.9 | Alcohol | Moderate |

| Fluorinated Solvents | ||||

| Perfluorohexane | 355-42-0 | ~0 | Fluorocarbon | High |

| α,α,α-Trifluorotoluene | 98-08-8 | 2.4 | Fluorinated Aromatic | Moderate to High |

Expected Solubility Rationale:

-

Non-Polar Solvents: The energy required to break the solvent-solvent interactions and accommodate the fluorinated diol is not compensated by favorable solute-solvent interactions.

-

Polar Aprotic Solvents: The polarity of these solvents may allow for some interaction with the hydroxyl groups, but the large fluorinated chain will limit solubility. Solvents like DMSO, with a high polarity, are more likely to show some success.

-

Polar Protic Solvents: The ability of these solvents to participate in hydrogen bonding with the terminal hydroxyl groups makes them the most promising candidates for achieving significant solubility.

-

Fluorinated Solvents: These solvents are expected to readily dissolve the fluorinated portion of the molecule, leading to high solubility.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

- Books, F. S. A. R. S.-. (2009, February 13). Chapter 7: Fluorous Solvents and Related Systems.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- ResearchGate. (2025, August 7). Novel Analytical Methods and Procedures for the Determination of Fluorides | Request PDF.

- ResearchGate. (2025, August 7). Fluorous Solvents and Related Media.

- ResearchGate. (2025, August 6). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- NIH. (2025, July 1). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile.

- PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- NIH. (n.d.). New fluorous/organic biphasic systems achieved by solvent tuning.

- Books, F. S. A. R. S.-. (2013, April 16). Chapter 8: Fluorous Solvents and Related Systems.

- Google Patents. (n.d.). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- LSS Chemicals. (2022, May 13). Fluorinated Versus Non-Fluorinated Solvents.

- ACS Omega. (n.d.). Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst.

- JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Properties and Decomposition of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol, a highly fluorinated diol of significant interest in advanced materials and pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous fluorinated compounds and established principles of thermal analysis to predict its thermal behavior. We present a detailed exposition of its expected thermal stability, a robust, step-by-step protocol for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of its probable decomposition pathways. This document is intended to serve as a foundational resource for researchers working with this and similar highly fluorinated molecules, enabling a proactive and informed approach to its handling, processing, and application.

Introduction: The Significance of Fluorinated Diols

Fluorinated diols are a specialized class of molecules that uniquely combine the reactivity of hydroxyl (-OH) functional groups with the inherent stability of a fluorocarbon backbone.[1] The high electronegativity of fluorine atoms imparts distinct characteristics to these molecules, including enhanced thermal stability, chemical inertness, and low surface energy.[2] These properties make fluorinated diols, such as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (CAS: 203303-01-9), valuable building blocks in the synthesis of high-performance polymers, coatings, and advanced pharmaceutical intermediates.[2][3] Understanding the thermal properties and decomposition temperature of this diol is paramount for its safe and effective utilization in these applications, ensuring stability during synthesis, processing, and end-use.

Predicted Thermal Properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

Based on available data for structurally related fluorinated compounds, we can project the key thermal properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol.

| Property | Predicted Value/Range | Source/Rationale |

| Molecular Formula | C9H6F14O2 | |

| Molecular Weight | 412.12 g/mol | |

| Melting Point | 108-112 °C | |

| Boiling Point | ~258.5 ± 40.0 °C at 760 mmHg | |

| Decomposition Temperature (Onset) | > 300 °C (in inert atmosphere) | Inferred from the high thermal stability of C-F bonds and TGA data of fluorinated polymers.[4][5] |

Experimental Protocol for Thermal Analysis

To empirically determine the thermal properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol, a combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition temperatures.[6][7]

Objective: To determine the onset and peak decomposition temperatures of the compound and to quantify any residual mass.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial analysis.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition curve.

-

The peak decomposition temperature corresponds to the temperature at which the maximum rate of mass loss occurs (the peak of the derivative of the TGA curve).

-

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and glass transition temperature.[8][9][10]

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A calibrated differential scanning calorimeter is required.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Caption: DSC Experimental Workflow.

Predicted Decomposition Pathway

The thermal decomposition of highly fluorinated compounds typically proceeds through mechanisms that involve the cleavage of the weakest bonds in the molecule. In the case of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol, the C-C bonds of the hydrocarbon backbone adjacent to the highly fluorinated segment and the C-O bonds of the alcohol groups are likely points of initial bond scission.

A plausible decomposition pathway under inert conditions is initiated by the homolytic cleavage of a C-C bond, leading to the formation of radical species. This can be followed by a series of β-scission and hydrogen abstraction reactions. A key process in the decomposition of many per- and polyfluoroalkyl substances is the elimination of hydrogen fluoride (HF).[1]

Caption: Predicted Decomposition Pathway.

The final decomposition products are expected to be a mixture of smaller perfluorinated and hydrocarbon fragments, with the potential for some char residue at higher temperatures. The exact composition of the decomposition products would require further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Conclusion

While specific experimental data for 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is not widely available, a comprehensive understanding of its thermal properties can be extrapolated from the behavior of analogous fluorinated compounds. This guide provides a robust framework for the experimental determination of its thermal stability and decomposition profile. The presented protocols for TGA and DSC, along with the predicted decomposition pathway, offer a solid foundation for researchers to handle and utilize this promising molecule safely and effectively in the development of next-generation materials and pharmaceuticals.

References

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.[Link]

-

Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology.[Link]

-

Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Request PDF.[Link]

-

Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology.[Link]

-

Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Department of Chemistry | University of Toronto.[Link]

-

Thermogravimetric analysis (TGA) curves of the 2,2,3,3‐tetrafluoro‐1,4‐butanediol/castor oil‐based polyurethane (TF/COPUs). ResearchGate.[Link]

-

Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate.[Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

-

Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials.[Link]

-

TGA thermograms of the fluorinated polyurethane (black) and of poly(CTFE-alt-BVE) (red, Sample P4). ResearchGate.[Link]

-

Graph of (a) TGA of varying fractions of fluorine incorporation and model of (b) thermal degradation in relation to repeat unit and polymer concentration at increasing fluorinated dianhydride fraction. ResearchGate.[Link]

-

Thermogravimetric Analysis. Unknown Source.[Link]

-

Thermogravimetric analysis (TGA) for compounds 6, 7, 8, and 9. ResearchGate.[Link]

-

DSC heating curves (a) and TGA thermograms (b) of the prepared samples. ResearchGate.[Link]

-

Thermo-Structural Characterization of Phase Transitions in Amorphous Griseofulvin: From Sub-Tg Relaxation and Crystal Growth to High-Temperature Decomposition. PubMed Central.[Link]

-

Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chelates of Lanthanides. IDOSI.[Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals.[Link]

-

Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository.[Link]

-

Bioequivalence & Bioavailability. MedCrave online.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. etamu.edu [etamu.edu]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.tudelft.nl [repository.tudelft.nl]

Molecular structure and conformation of long-chain fluorinated diols

An In-Depth Technical Guide to the Molecular Structure and Conformation of Long-Chain Fluorinated Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3][4] Long-chain fluorinated diols represent a unique class of molecules whose distinct conformational preferences and intermolecular interactions are pivotal to their function. This guide provides a comprehensive exploration of the molecular structure and conformation of these diols, synthesizing theoretical principles with practical experimental methodologies. We delve into the nuanced effects of fluorination on molecular geometry, the forces driving conformational stability, and the advanced analytical techniques used for their characterization. By elucidating the relationship between structure and properties, this document aims to empower researchers to rationally design and utilize long-chain fluorinated diols in the development of novel therapeutics and advanced materials.

Introduction: The Fluorine Advantage in Molecular Design

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to organic molecules.[1][5] In the realm of drug development, the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][3][4][6] Long-chain fluorinated diols, possessing both a flexible hydrocarbon or perfluorocarbon backbone and terminal hydroxyl groups capable of hydrogen bonding, are particularly intriguing building blocks. Their unique structural motifs can lead to emergent properties such as self-assembly, specific protein interactions, and enhanced material performance.[7] Understanding the intricate details of their three-dimensional structure is paramount to harnessing their full potential.

Synthesis of Long-Chain Fluorinated Diols

The synthesis of long-chain fluorinated diols can be approached through several strategic routes, often tailored to the desired degree and pattern of fluorination.

Common Synthetic Strategies Include:

-

Reduction of Fluorinated Diones or Hydroxy Ketones: A straightforward approach involves the reduction of a corresponding fluorinated diketone or hydroxy ketone using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation with a ruthenium catalyst.[8]

-

Ring-Opening of Fluorinated Epoxides: The nucleophilic attack of a hydroxide or a protected diol on a fluorinated epoxide can yield a fluorinated diol. This method allows for precise control over the position of the hydroxyl groups.

-

Building Block Approach: This strategy involves the coupling of smaller fluorinated fragments with hydrocarbon spacers. For instance, a perfluoroalkyl iodide can be reacted with a di-Grignard reagent derived from a long-chain dihalide, followed by deprotection of the terminal hydroxyl groups.[9]

-

Polymerization Followed by Fluorination: In some cases, a hydrocarbon polyether diol can be synthesized first, followed by direct fluorination using elemental fluorine.[10] This method is often used for the preparation of perfluoropolyether diols.

The choice of synthetic route is dictated by the desired molecular architecture, the availability of starting materials, and the required purity of the final product.

The Impact of Fluorination on Molecular Structure and Conformation

The substitution of hydrogen with fluorine atoms has profound stereoelectronic effects that dictate the conformational landscape of long-chain diols.

The Gauche Effect and Helical Propensities

In perfluoroalkanes, the steric repulsion and electrostatic interactions between fluorine atoms on adjacent carbons lead to a preference for a helical conformation over a linear, all-anti arrangement.[11] This is in stark contrast to their hydrocarbon counterparts, which favor a zig-zag conformation. The dihedral angle of the lowest energy conformer in perfluoroalkanes is shifted from the ideal 180° to around 165-168°.[11] This helical propensity is a local characteristic within the molecule and is largely a result of the perfluorinated chain itself, not significantly influenced by terminal functional groups.[11]

Intramolecular Hydrogen Bonding

The presence of terminal hydroxyl groups introduces the possibility of intramolecular hydrogen bonding (IMHB), particularly with fluorine atoms.[12] While the C-F bond is a weak hydrogen bond acceptor, the formation of five- or six-membered rings through IMHB can significantly influence the overall conformation.[12][13] The strength of this interaction is dependent on the distance and orientation of the interacting groups.[12]

The interplay between the helical preference of the fluorinated chain and the propensity for IMHB leads to a complex conformational energy landscape. Computational modeling and spectroscopic techniques are essential to unraveling the dominant conformations in solution and in the solid state.

Experimental and Computational Workflows for Conformational Analysis

A multi-faceted approach combining experimental spectroscopy, X-ray crystallography, and computational modeling is crucial for a comprehensive understanding of the structure and conformation of long-chain fluorinated diols.

Figure 1: A comprehensive workflow for the structural and conformational analysis of long-chain fluorinated diols.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the solution-state conformation of fluorinated diols.[14][15]

-

¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for conformational changes.[14][15] The large chemical shift dispersion allows for the resolution of signals from individual fluorine atoms, even in complex molecules.[15]

-

¹H NMR: The chemical shifts of the hydroxyl protons can provide evidence for hydrogen bonding.[16] Variable temperature NMR studies can be used to assess the strength of these interactions.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-space correlations from NOE experiments can provide distance constraints between protons and fluorine atoms, which are invaluable for determining the three-dimensional structure in solution.

Experimental Protocol: 1D ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquisition: Acquire a 1D ¹⁹F NMR spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference it to an internal or external standard (e.g., CFCl₃).

-

Analysis: Analyze the chemical shifts, coupling constants (if proton decoupling is not used), and integration of the signals to gain insights into the molecular structure and conformation.